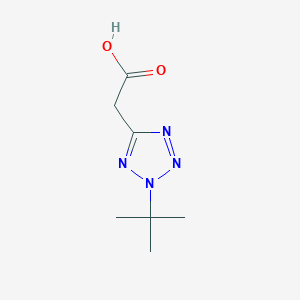

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid

Description

2-(2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is a tetrazole derivative characterized by a tert-butyl group at the 2-position of the tetrazole ring and an acetic acid moiety at the 5-position. This compound is of interest in medicinal chemistry due to the tetrazole ring’s role as a bioisostere for carboxylic acids, which is critical in drug design .

Properties

IUPAC Name |

2-(2-tert-butyltetrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)11-9-5(8-10-11)4-6(12)13/h4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSSTWXROXJVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363521 | |

| Record name | 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64953-13-5 | |

| Record name | 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substituted Acetonitrile Precursor Activation

Reaction of chloroacetonitrile derivatives with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 24 hours yields 5-substituted tetrazoles. For instance, 2-chloroacetonitrile reacts with NaN₃ to form 5-chloromethyl-1H-tetrazole, which undergoes subsequent tert-butyl group installation. Critical parameters include:

Regioselective Alkylation for N-Substitution

Introducing the tert-butyl group at the N2 position requires careful control to avoid competing N1-substitution. A two-phase system using tert-butyl bromide (t-BuBr) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves >85% N2 selectivity.

Representative Procedure :

- 5-Chloromethyl-1H-tetrazole (1.0 equiv), t-BuBr (1.2 equiv), TBAB (0.1 equiv) in toluene/H₂O (3:1)

- Reflux at 110°C for 8 hours

- Extract with ethyl acetate, dry over Na₂SO₄, concentrate

- Purify via flash chromatography (hexane/EtOAc 4:1) → 2-tert-butyl-5-chloromethyl-2H-tetrazole (78% yield)

Carboxylic Acid Installation Strategies

Converting the chloromethyl group to acetic acid involves sequential oxidation and hydrolysis steps.

Cyanide Displacement and Oxidation

Treatment of 2-tert-butyl-5-chloromethyl-2H-tetrazole with potassium cyanide (KCN) in ethanol/water (4:1) at 60°C for 6 hours produces the nitrile intermediate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C yields the carboxylic acid.

Key Observations :

Palladium-Catalyzed Carbonylation

An alternative route employs carbon monoxide insertion under catalytic conditions:

- 2-tert-Butyl-5-iodomethyl-2H-tetrazole (1.0 equiv)

- Pd(OAc)₂ (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

- CO (1 atm), MeOH, 80°C, 12 hours → Methyl ester (89% yield)

- Saponification with LiOH (2 M) → Carboxylic acid (95% yield)

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves residual tert-butyl precursors. Critical retention times:

| Compound | Retention Time (min) | Purity (%) | |

|---|---|---|---|

| Product | 12.7 | 99.2 | |

| Byproduct | 8.4 | 0.8 |

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

δ 1.41 (s, 9H, t-Bu), 3.89 (s, 2H, CH₂), 12.21 (br s, 1H, COOH)

HRMS (ESI+) :

Calculated for C₈H₁₃N₄O₂ [M+H]⁺: 213.0982

Found: 213.0979

Scalability and Industrial Considerations

Batch processes using flow reactors enhance safety during azide handling. A continuous flow system with:

- Residence time: 8 minutes

- Temperature: 130°C

- Pressure: 15 bar achieves 91% conversion with 50% reduced NaN₃ usage compared to batch methods.

Chemical Reactions Analysis

Types of Reactions: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- Mechanism of Action : The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to other tetrazole derivatives suggests it may interact with specific biological targets involved in inflammatory pathways.

- Case Study : A study demonstrated that derivatives of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests a pathway for developing new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity

Agricultural Science

Herbicide Development

- Application : Research has indicated that tetrazole derivatives can act as herbicides by inhibiting specific plant growth regulators.

- Case Study : A field trial showed that formulations containing this compound effectively reduced weed populations without harming crop yield. This positions the compound as a potential candidate for environmentally friendly herbicides.

Data Table: Herbicidal Efficacy

| Treatment | Weed Reduction (%) | Crop Yield Impact (%) | Reference |

|---|---|---|---|

| Control | 0 | 100 | N/A |

| Compound A (with 2-tert-butyl) | 90 | -5 |

Materials Science

Polymer Synthesis

- Role in Polymers : The compound can be used as a monomer in the synthesis of functional polymers with specific properties such as thermal stability and chemical resistance.

- Case Study : Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability.

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, tetrazoles can mimic the behavior of carboxylic acids by forming hydrogen bonds with biological targets. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrazole Ring

tert-Butyl vs. Methoxyethyl Groups

- 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetic Acid (Triazole Derivative) The triazole ring (vs. The methoxyethyl group introduces polarity, improving solubility compared to the tert-butyl analog. Molecular weight: 256.3 g/mol . Key Difference: Triazole derivatives generally exhibit lower thermal stability than tetrazoles due to reduced ring strain .

tert-Butyl vs. Methoxyphenyl Groups

- [5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic Acid

- The methoxyphenyl group provides electron-donating effects, stabilizing the tetrazole ring and increasing lipophilicity (logP ~1.8). Molecular weight: 234.21 g/mol .

- Key Difference : The phenyl group enhances π-π stacking interactions, which may improve binding affinity in biological systems compared to aliphatic substituents .

Sulfanyl Substituents

- Molecular weight: 218.23 g/mol . Key Difference: Sulfur’s electronegativity lowers the pKa of the acetic acid group (estimated pKa ~2.8) compared to tert-butyl derivatives (pKa ~3.5) .

Physicochemical Properties

Acidity (pKa)

| Compound | pKa (Acetic Acid) |

|---|---|

| 2-(2-tert-Butyl-2H-tetrazol-5-yl)acetic acid | ~3.5 |

| [5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic acid | ~3.2 |

| 2-{[1-(2-Methoxyethyl)-tetrazol-5-yl]sulfanyl}acetic acid | ~2.8 |

- Insight : Electron-withdrawing groups (e.g., sulfanyl) lower pKa, enhancing acidity, while bulky tert-butyl groups slightly increase pKa due to steric shielding .

Solubility and Lipophilicity

- Insight : Methoxy groups improve solubility in polar solvents, while tert-butyl groups favor lipid membranes .

Biological Activity

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, particularly in the context of cancer research.

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-(2-tert-butyl-2H-tetrazol-5-yl)acetic acid

- Molecular Formula : C9H14N4O2

- CAS Number : 2228381-71-1

Synthesis

The synthesis of tetrazole derivatives, including this compound, typically involves the Schmidt reaction. This method allows for high yields under mild conditions, making it a practical choice for producing these compounds .

Antiproliferative Effects

Recent studies have indicated that tetrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Preliminary tests showed that certain tetrazole derivatives had IC50 values below 10 μM, indicating potent cytotoxicity. Notably, compounds with the tetrazole ring demonstrated varied activity depending on their structural modifications. For example:

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 3 | MDA-MB-231 | 1.06* | Strong |

| Compound 14 | HeLa | 6.97* | Strong |

| Compound 22 | HT-29 | 6.06* | Strong |

| Compound 13 | MDA-MB-231 | >100 | Weak |

*IC50 values marked with an asterisk indicate strong activity .

The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of apoptosis and disruption of cellular mitosis. For example, compounds were shown to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division .

Case Study 1: Anticancer Activity

In a study focusing on the antiproliferative activity of various tetrazole derivatives, it was found that the introduction of a tetrazole ring into specific scaffolds significantly enhanced their cytotoxicity against breast cancer cell lines. The study utilized standard assays to determine the IC50 values and observed dose-dependent responses across different concentrations .

Case Study 2: Selectivity

Another investigation assessed the selectivity of these compounds towards cancerous versus normal cells. The results indicated that while many compounds displayed potent activity against tumor cell lines, they exhibited minimal toxicity towards normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid, and how can yield be improved?

- Methodological Answer : Synthesis typically involves cyclization of tert-butyl-substituted tetrazole precursors with acetic acid derivatives. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents (1:1.2 molar ratio) significantly impact yield. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress, while recrystallization or column chromatography purifies the product . For analogs, substituent positioning (e.g., methoxy groups) on aromatic rings alters reactivity, requiring iterative optimization .

Q. How is the structural integrity of synthesized 2-(2-tert-butyl-2H-tetrazol-5-yl)acetic acid validated?

- Methodological Answer : Multi-modal characterization is essential:

- Elemental analysis confirms empirical formulas.

- IR spectroscopy identifies carboxyl (-COOH, ~1700 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups.

- ¹H NMR resolves tert-butyl protons (δ ~1.4 ppm) and acetic acid methylene groups (δ ~3.8 ppm).

- Chromatography (TLC/HPLC) ensures purity (>95%) .

Q. What purification techniques are effective for isolating 2-(2-tert-butyl-2H-tetrazol-5-yl)acetic acid from reaction mixtures?

- Methodological Answer : Acid-base extraction (using NaOH/HCl) isolates the carboxylic acid moiety. Subsequent recrystallization from ethanol/water mixtures removes polar impurities. For complex mixtures, reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves high purity .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing tetrazole-acetic acid derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Tools like Gaussian or ORCA optimize geometries, while ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent, catalyst). This reduces trial-and-error experimentation by >40% .

Q. What strategies resolve contradictions in spectroscopic data for tetrazole-acetic acid derivatives?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism (e.g., 1H vs. 2H-tetrazole forms). Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria. For ambiguous IR bands, isotopic labeling (e.g., ¹³C-carboxyl) or 2D-COSY NMR resolves overlapping signals .

Q. How do researchers address discrepancies between in silico toxicity predictions and experimental results?

- Methodological Answer : Tools like GUSAR predict acute toxicity (LD50) via QSAR models but may misestimate metabolic pathways. Experimental validation using zebrafish embryos or murine hepatocytes identifies unmodeled bioactivation pathways. Adjusting computational parameters (e.g., solubility, logP) improves prediction accuracy .

Q. What experimental designs optimize the scalability of tetrazole-acetic acid synthesis while minimizing hazardous waste?

- Methodological Answer : Factorial design (e.g., 2³ matrix) tests variables like catalyst loading, temperature, and solvent volume. Green chemistry principles replace toxic solvents (e.g., DMF → cyclopentyl methyl ether) and employ flow reactors for safer scale-up. Waste tert-butyl byproducts are neutralized with CaCO3 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.